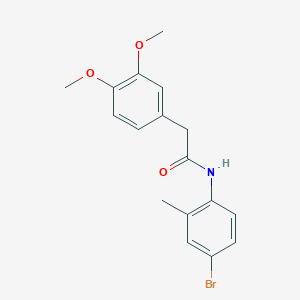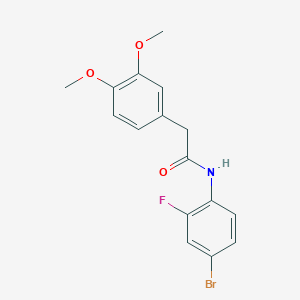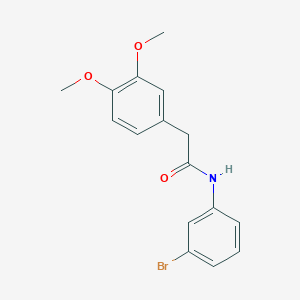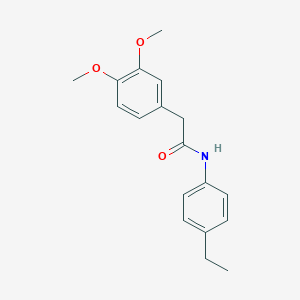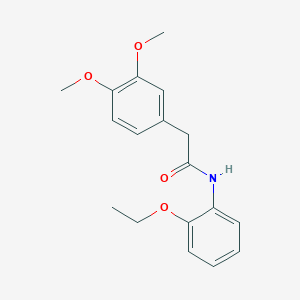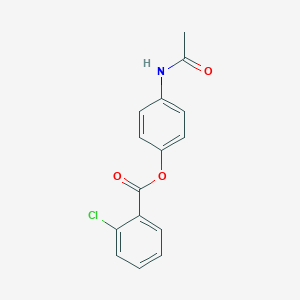
4-(Acetylamino)phenyl 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acetylamino)phenyl 2-chlorobenzoate, also known as N-Acetyl-4-chlorobenzoyl anthranilic acid, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of N-acyl anthranilic acid derivatives and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of 4-(Acetylamino)phenyl 2-chlorobenzoate involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are involved in the regulation of various physiological processes, including inflammation, pain, and fever. By reducing the production of prostaglandins, 4-(Acetylamino)phenyl 2-chlorobenzoate exerts its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
4-(Acetylamino)phenyl 2-chlorobenzoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits COX-2 activity in a dose-dependent manner. In vivo studies have shown that 4-(Acetylamino)phenyl 2-chlorobenzoate reduces inflammation, pain, and fever in animal models of various inflammatory diseases. Additionally, this compound has been shown to have a good safety profile and low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Acetylamino)phenyl 2-chlorobenzoate has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit COX-2 activity, which makes it a potential therapeutic agent for the treatment of various inflammatory diseases. Another advantage is its good safety profile and low toxicity, which makes it a suitable compound for preclinical studies. However, one limitation is that 4-(Acetylamino)phenyl 2-chlorobenzoate has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
For research include the investigation of its potential therapeutic applications, the development of more efficient synthesis methods, and the elucidation of its mechanism of action and effects on other physiological processes.
Synthesemethoden
The synthesis of 4-(Acetylamino)phenyl 2-chlorobenzoate has been achieved through various methods. One of the most common methods involves the reaction of 4-chlorobenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with anthranilic acid to yield 4-(Acetylamino)phenyl 2-chlorobenzoate. Other methods involve the use of different reagents and solvents.
Wissenschaftliche Forschungsanwendungen
4-(Acetylamino)phenyl 2-chlorobenzoate has been extensively used in scientific research due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a crucial role in inflammation, pain, and fever. By inhibiting COX-2, 4-(Acetylamino)phenyl 2-chlorobenzoate has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential therapeutic agent for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Eigenschaften
Molekularformel |
C15H12ClNO3 |
|---|---|
Molekulargewicht |
289.71 g/mol |
IUPAC-Name |
(4-acetamidophenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C15H12ClNO3/c1-10(18)17-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,18) |
InChI-Schlüssel |
TZEBFJVMOUXHEH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




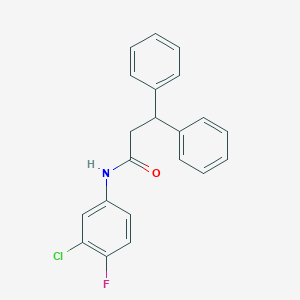
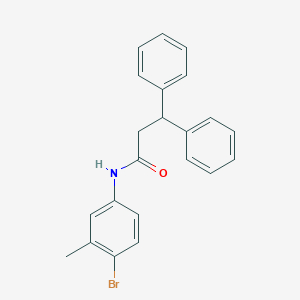
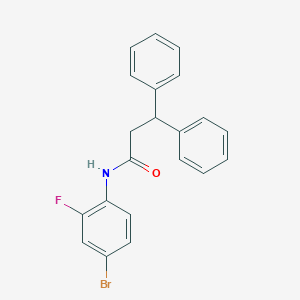
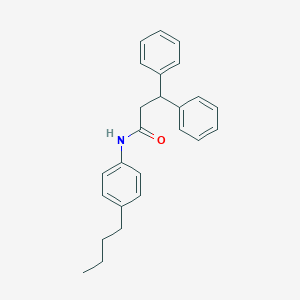
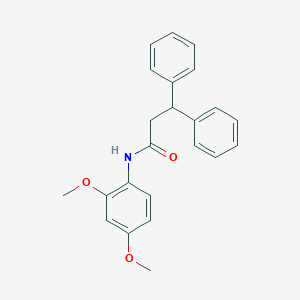
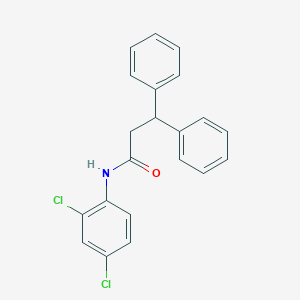
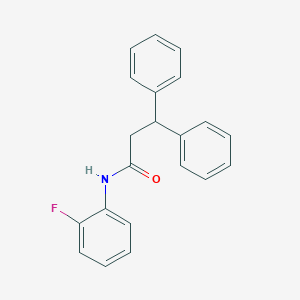
![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
